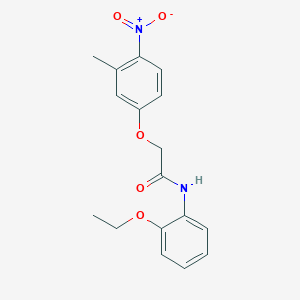![molecular formula C18H18N4O2S B3745039 N-[5-(3,4-dimethylphenyl)-1,3,4-thiadiazol-2-yl]-N'-(4-methoxyphenyl)urea](/img/structure/B3745039.png)
N-[5-(3,4-dimethylphenyl)-1,3,4-thiadiazol-2-yl]-N'-(4-methoxyphenyl)urea
Descripción general
Descripción
N-[5-(3,4-dimethylphenyl)-1,3,4-thiadiazol-2-yl]-N'-(4-methoxyphenyl)urea, also known as DMFU, is a synthetic compound that has been extensively studied for its potential applications in scientific research. DMFU is a member of the thiadiazole family of compounds, which are known for their diverse pharmacological activities.
Mecanismo De Acción
The mechanism of action of N-[5-(3,4-dimethylphenyl)-1,3,4-thiadiazol-2-yl]-N'-(4-methoxyphenyl)urea is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. This compound has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators. This compound has also been shown to inhibit the activation of nuclear factor kappa B (NF-κB), a transcription factor involved in the regulation of immune and inflammatory responses.
Biochemical and Physiological Effects:
This compound has been shown to exhibit a variety of biochemical and physiological effects. In vitro studies have demonstrated that this compound can inhibit the proliferation and migration of cancer cells, induce apoptosis, and reduce the production of inflammatory mediators. In vivo studies have shown that this compound can reduce tumor growth and inflammation in animal models of cancer and inflammatory diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-[5-(3,4-dimethylphenyl)-1,3,4-thiadiazol-2-yl]-N'-(4-methoxyphenyl)urea has several advantages for use in lab experiments. It is a synthetic compound that can be easily synthesized in large quantities with high purity. This compound has also been extensively studied for its pharmacological activities, making it a valuable tool for investigating various disease pathways. However, this compound also has some limitations for use in lab experiments. Its mechanism of action is not fully understood, and its effects may differ depending on the cell type and experimental conditions used.
Direcciones Futuras
There are several future directions for research related to N-[5-(3,4-dimethylphenyl)-1,3,4-thiadiazol-2-yl]-N'-(4-methoxyphenyl)urea. One area of interest is the development of this compound derivatives with improved pharmacological properties. Another area of interest is the investigation of this compound's potential as a therapeutic agent for various diseases, including cancer, diabetes, and neurodegenerative disorders. Additionally, the mechanism of action of this compound should be further elucidated to better understand its effects on various disease pathways.
Aplicaciones Científicas De Investigación
N-[5-(3,4-dimethylphenyl)-1,3,4-thiadiazol-2-yl]-N'-(4-methoxyphenyl)urea has been studied extensively for its potential applications in scientific research. It has been shown to exhibit a variety of pharmacological activities, including anti-inflammatory, anti-cancer, and anti-oxidant effects. This compound has been used in several studies to investigate its potential as a therapeutic agent for various diseases, including cancer, diabetes, and neurodegenerative disorders.
Propiedades
IUPAC Name |
1-[5-(3,4-dimethylphenyl)-1,3,4-thiadiazol-2-yl]-3-(4-methoxyphenyl)urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N4O2S/c1-11-4-5-13(10-12(11)2)16-21-22-18(25-16)20-17(23)19-14-6-8-15(24-3)9-7-14/h4-10H,1-3H3,(H2,19,20,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AFJOOSYGRMBZSX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=NN=C(S2)NC(=O)NC3=CC=C(C=C3)OC)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![4-[(4-chlorobenzyl)thio]-6-methylpyrimidine](/img/structure/B3744968.png)
![N-benzyl-2-[(6-methylpyrimidin-4-yl)thio]acetamide](/img/structure/B3744969.png)
![2-[(6-methylpyrimidin-4-yl)thio]-N-phenylacetamide](/img/structure/B3744984.png)

![2-{[5-(4-aminophenyl)-4-ethyl-4H-1,2,4-triazol-3-yl]thio}-1-(4-bromophenyl)ethanone](/img/structure/B3745009.png)
![5-(4-fluorophenyl)-4-[4-(2-phenoxyethyl)-1-piperazinyl]thieno[2,3-d]pyrimidine](/img/structure/B3745029.png)
![2-(benzylthio)-6,6-dimethyl-5,8-dihydro-6H-thiopyrano[4',3':4,5]thieno[2,3-d]pyrimidin-4-amine](/img/structure/B3745034.png)
![4-[(3,4-dichlorobenzylidene)amino]-5-(4-methylphenyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B3745049.png)
![N-(2,4-dichlorophenyl)-N'-[5-(2-methylphenyl)-1,3,4-thiadiazol-2-yl]urea](/img/structure/B3745050.png)
![N-(4-ethoxyphenyl)-N'-[5-(2-fluorophenyl)-1,3,4-thiadiazol-2-yl]urea](/img/structure/B3745052.png)
![N-(4-ethoxyphenyl)-N'-{5-[(2-fluorophenoxy)methyl]-1,3,4-thiadiazol-2-yl}urea](/img/structure/B3745060.png)
![4-({[3-(2,4-dichlorophenyl)-5-mercapto-4H-1,2,4-triazol-4-yl]imino}methyl)-2-methoxyphenyl acetate](/img/structure/B3745061.png)
![N-(4-fluorophenyl)-N'-[5-(4-nitrophenyl)-1,3,4-thiadiazol-2-yl]urea](/img/structure/B3745067.png)